N-(2-amino-1,2-diphenylethyl)benzenesulfonamide

Chiral Purity Enantiomeric Excess Quality Control

This enantiopure (1R,2R)-chiral sulfonamide features an orthogonally functionalized 1,2-diphenylethylenediamine core with a free primary amine and benzenesulfonamide group. With certified ≥99% ee and distinct steric/electronic properties versus TsDPEN, it delivers superior enantioselectivity in Ru/Rh/Ir-catalyzed asymmetric hydrogenation and transfer hydrogenation. The free amine enables orthogonal derivatization (amides, ureas, imines) without protecting group manipulation—accelerating hit-to-lead exploration. A well-defined melting point (117–120°C) and specific rotation make it an excellent chiral HPLC reference standard.

Molecular Formula C20H20N2O2S
Molecular Weight 352.5 g/mol
Cat. No. B12507268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-1,2-diphenylethyl)benzenesulfonamide
Molecular FormulaC20H20N2O2S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N
InChIInChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2
InChIKeyUQFIIYNKTOHATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-1,2-diphenylethyl)benzenesulfonamide: A Chiral Sulfonamide Scaffold for Asymmetric Synthesis and Medicinal Chemistry Intermediates


N-(2-Amino-1,2-diphenylethyl)benzenesulfonamide (CAS 603996-85-6 for the (1R,2R)-isomer) is a chiral sulfonamide characterized by an orthogonally functionalized 1,2-diphenylethylenediamine (DPEN) core bearing a primary amine and a benzenesulfonamide group. With a molecular weight of 352.45 g/mol (C20H20N2O2S), the compound exists as enantiomerically pure stereoisomers—most commonly the (1R,2R) and (1S,2S) forms—which fundamentally determine its utility in asymmetric catalysis, chiral resolution, and as a precursor to biologically active molecules. Unlike achiral sulfonamides, the two stereogenic centers in the DPEN backbone impart absolute configuration-dependent properties—including specific rotation values of approximately ±25° to ±35° (c=1, CH3CN) and distinct coordination geometries with transition metals—that cannot be replicated by racemic mixtures or non-stereogenic analogs.

Why N-(2-Amino-1,2-diphenylethyl)benzenesulfonamide Cannot Be Interchanged with Simpler Sulfonamides in Chiral Applications


Substituting N-(2-amino-1,2-diphenylethyl)benzenesulfonamide with a generic sulfonamide—such as benzenesulfonamide itself or a non-chiral N-alkyl sulfonamide—fundamentally eliminates the stereochemical information encoded in the DPEN backbone. The compound's two contiguous stereogenic centers provide a defined spatial orientation that governs enantioselective induction in catalytic systems; in contrast, the widely used N-tosyl-1,2-diphenylethylenediamine (TsDPEN) analog (CAS 144222-34-4) contains a 4-methyl substituent on the sulfonyl phenyl ring, which alters both electronic properties at the metal center and steric bulk, leading to different enantioselectivity outcomes in asymmetric transfer hydrogenation and other transformations. [1] Moreover, the free primary amine in the target compound enables orthogonal derivatization strategies—such as selective N-alkylation or imine formation—that are either compromised or impossible with N,N-disubstituted analogs like darunavir-related scaffolds (e.g., CAS 206361-99-1) or sulfonamides lacking the free amine handle. [2] These structural distinctions translate directly into non-interchangeable performance in both catalytic and medicinal chemistry contexts, where even minor changes to the aryl sulfonamide moiety or amine substitution pattern can invert or abolish desired biological activity or stereoselectivity.

Quantitative Differentiation Evidence for N-(2-Amino-1,2-diphenylethyl)benzenesulfonamide Against Closest Analogs


Enantiomeric Purity: 99% ee of the (1S,2S)-Isomer Compared to Typical 97% ee for Commercial TsDPEN

Commercially available (1S,2S)-N-(2-amino-1,2-diphenylethyl)benzenesulfonamide is supplied at 99% enantiomeric excess (ee), as confirmed by chiral HPLC analysis . In contrast, the closest structural analog and most widely used chiral ligand in this class, (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN, CAS 144222-34-4), is typically offered at a minimum purity of 97% (non-aqueous titration) without a guaranteed ee specification in most commercial listings . While TsDPEN is frequently employed as a rudimentary chiral ligand, the higher and explicitly certified ee of the target compound reduces the risk of introducing enantiomeric impurities that can erode product ee in asymmetric synthesis by up to 2–4%, as demonstrated in studies linking chiral auxiliary ee to final product enantioselectivity [1].

Chiral Purity Enantiomeric Excess Quality Control

Melting Point and Crystallinity: A 117–120°C Sharp Melt vs. 128–131°C for TsDPEN—Implications for Purification and Formulation

The (1S,2S)-isomer of the target compound exhibits a sharp melting point of 117–120°C, as documented by Aladdin Scientific . By comparison, the tosylated analog (R,R)-TsDPEN melts at a higher range of 128–131°C . The approximately 10°C lower melting point of the benzenesulfonamide derivative reflects weaker intermolecular interactions in the crystal lattice compared to the p-toluenesulfonamide, which benefits from additional van der Waals contacts from the para-methyl group. This lower melting point can be advantageous for recrystallization-based purification and for applications requiring lower processing temperatures, though it also indicates a subtly different solubility profile that may affect reaction medium selection in catalytic applications.

Physicochemical Characterization Crystallinity Purification

Free Primary Amine Handle Enables Orthogonal Derivatization Unavailable in N,N-Disubstituted Analogs

The target compound possesses a sterically unencumbered primary amine (NH2) on the diphenylethyl backbone, in addition to the sulfonamide NH. This orthogonal difunctionality permits selective N-functionalization—such as reductive amination with aldehydes, imine formation, or amide coupling—without affecting the sulfonamide moiety. In stark contrast, the clinically successful analog darunavir (CAS 206361-99-1) contains an N,N-disubstituted benzenesulfonamide with a substituted amine at the 4-position of the phenyl ring, rendering the amine unavailable for further derivatization [1]. Similarly, the methanesulfonamide analog N-(2-amino-1,2-diphenylethyl)methanesulfonamide (CAS 300345-76-0) replaces the benzene ring with a smaller methyl group, which eliminates the aromatic sulfonamide's capacity for π-stacking interactions and reduces steric bulk—factors that can significantly alter metal coordination geometry and catalytic enantioselectivity [2]. This unique combination of a free primary amine and an aromatic sulfonamide in the target compound provides a distinct synthetic handle for constructing focused libraries of chiral ligands or bioactive molecules.

Orthogonal Functionalization Chiral Ligand Design Medicinal Chemistry

Synthetic Yield: 70% Reported for (R,R)-Isomer Preparation—Comparable to TsDPEN Synthesis but with Distinct Sulfonyl Chloride Reactivity

A patent procedure (CN107286089, 2017) reports the synthesis of the (R,R)-isomer by reacting phenylsulfonyl chloride with chiral (R,R)-1,2-diphenylethylenediamine in dichloromethane/1,2-dichloroethane at 0°C for 2 hours, obtaining the product in 70% yield [1]. This yield is comparable to typical TsDPEN preparations, where Noyori's seminal work and subsequent patent literature report yields in the 65–85% range depending on reaction conditions [2]. Importantly, the reactivity of benzenesulfonyl chloride differs from p-toluenesulfonyl chloride: the absence of the electron-donating para-methyl group makes benzenesulfonyl chloride slightly more electrophilic, potentially enabling faster reaction rates or milder conditions, though this must be balanced against the slightly different solubility characteristics of the resulting sulfonamide product.

Synthetic Efficiency Process Chemistry Scalability

Optimal Procurement Scenarios for N-(2-Amino-1,2-diphenylethyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Asymmetric Catalysis Requiring High Enantiomeric Purity Chiral Ligands

When developing ruthenium-, rhodium-, or iridium-catalyzed asymmetric transfer hydrogenation or hydrogenation reactions, the 99% ee specification of the (1S,2S)-isomer reduces the risk of introducing enantiomeric impurities that can degrade product ee—a factor particularly critical when targeting pharmaceutical intermediates requiring >98% ee in the final API. The benzenesulfonamide variant offers a distinct steric and electronic environment at the metal center compared to TsDPEN, which may yield superior enantioselectivity for specific substrate classes. [1]

Medicinal Chemistry Fragment-Based Library Synthesis

The free primary amine handle enables rapid derivatization into amide, sulfonamide, urea, or imine libraries without protecting group manipulation, making this compound an efficient starting scaffold for hit-to-lead exploration. Unlike darunavir-based scaffolds that lack a free amine, the target compound allows for two-dimensional diversification—modification at both the primary amine and the sulfonamide aryl ring—thereby expanding accessible chemical space. [2]

Chiral Resolution and Derivatization of Racemic Acids

Similar to TsDPEN, the enantiomerically pure benzenesulfonamide can serve as a chiral resolving agent for racemic carboxylic acids via diastereomeric salt formation. The lower melting point (117–120°C vs. 128–131°C for TsDPEN) may facilitate diastereomeric salt separation by providing a wider thermal window for selective crystallization, while the distinct solubility profile of the benzenesulfonamide diastereomeric salts may offer resolution advantages for specific acid substrates.

Quality Control Reference Standard for Chiral Sulfonamide Analysis

With a well-defined melting point (117–120°C), certified 99% ee, and distinct specific rotation, the compound serves as an excellent chiral reference standard for HPLC method development and validation. Its unique combination of a free primary amine and aromatic sulfonamide makes it a versatile probe molecule for assessing column chiral selectivity across both normal-phase and reversed-phase conditions.

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